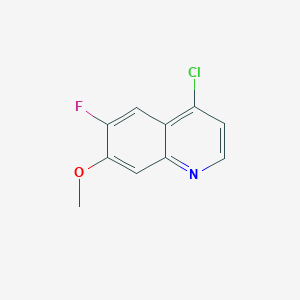

4-Chloro-6-fluoro-7-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoro-7-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-14-10-5-9-6(4-8(10)12)7(11)2-3-13-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZAVVFCQPSILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 4 Chloro 6 Fluoro 7 Methoxyquinoline and Analogues

General Functional Group Transformations and Reaction Mechanisms

The reactivity of the 4-chloro-6-fluoro-7-methoxyquinoline core is dominated by the chemistry of its halogenated, electron-deficient pyridine (B92270) ring. Understanding the fundamental transformation mechanisms is essential for predicting its behavior and designing synthetic routes to new derivatives.

Regioselective Control in Derivatization Processes

Controlling the position of functionalization on the quinoline (B57606) ring is a key challenge in synthetic chemistry. Regioselective derivatization allows for the precise modification of the scaffold to optimize biological activity. mdpi.com Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, offer powerful tools for achieving site-selectivity. mdpi.comnih.gov

One strategy involves the use of quinoline N-oxides. The N-oxide group alters the electronic properties of the quinoline system and can direct functionalization to specific positions, such as the C2 position, which might otherwise be less reactive. researchgate.net For example, Pd-catalyzed C2 arylation of quinoline N-oxide with unactivated benzene (B151609) has been achieved with good regioselectivity. mdpi.com

Another advanced method for achieving regiocontrol is dearomative hydroboration. In a notable study, researchers demonstrated that by carefully selecting the phosphine (B1218219) ligand on a borane (B79455) complex, they could selectively achieve either vicinal (5,6-) or conjugate (5,8-) hydroboration of the quinoline core. acs.orgnih.gov This ligand-controlled approach provides a modular pathway to functionalized heterocyclic structures by disrupting the aromatic system in a controlled manner. acs.orgnih.gov These borane building blocks can then be subjected to a variety of downstream transformations. nih.gov

While specific studies on the ethylation of 4-chloro-6-fluoro-7-methoxyquinoline are not detailed, the principles of regioselective control established for other quinoline systems would apply. The choice of catalyst, directing groups (like an N-oxide), and reaction conditions would be critical in directing an ethyl group to a specific position on either the pyridine or benzene portion of the quinoline ring.

Table 2: Methods for Regioselective Functionalization of Quinolines

| Method | Catalyst/Reagents | Position Functionalized | Product Type | Reference |

| C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | C2 | 2-Arylquinoline-N-oxide | mdpi.com |

| C-H Alkenylation | Copper catalyst, Pinacol diborane | Not specified | Alkenylated quinoline N-oxide | researchgate.net |

| C8-Allylation | Rh(III) catalyst | C8 | C8-Allylated quinoline N-oxide | researchgate.net |

| Dearomative Hydroboration | Phosphine-ligated borane complexes | 5,6- (vicinal) or 5,8- (conjugate) | Hydroborated quinolines | acs.orgnih.gov |

Design and Synthesis of Novel Quinoline Derivatives for Enhanced Activity

Building upon the fundamental reactivity of the quinoline core, chemists have developed numerous strategies to synthesize novel derivatives. These strategies often involve introducing new functional moieties or combining the quinoline scaffold with other pharmacologically relevant structures to create hybrid molecules with potentially synergistic or enhanced activities.

Introduction of α-Amino Acid Moieties to Quinoline Scaffolds

The incorporation of amino acid moieties into the quinoline framework is a strategy used to create derivatives with novel biological properties. mdpi.comnih.gov A common synthetic route involves a multi-step process, for example, starting with the reaction of isatin (B1672199) or its derivatives with malonic acid to form 2-oxo-1,2-dihydroquinoline-4-carboxylic acids. mdpi.com These can then be coupled with amino acid methyl esters, followed by hydrolysis of the ester group to yield the final quinoline-amino acid derivatives. mdpi.com

Another sophisticated approach is the site-specific incorporation of a quinoline-containing noncanonical amino acid, such as 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid (HQAla), into a protein scaffold. nih.gov This technique, which uses an expanded genetic code, allows for the creation of artificial metalloenzymes where the quinoline moiety acts as a metal-binding site, opening possibilities for novel catalytic activities. nih.gov

Table 3: Examples of Synthesized Quinoline-Amino Acid Derivatives

| Quinoline Scaffold | Amino Acid Moiety | Synthetic Method | Potential Application | Reference |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Various (from methyl esters) | Coupling and subsequent hydrolysis | Antibacterial agents, Fluorophores | mdpi.com |

| 8-Hydroxyquinoline | Alanine (as HQAla) | Incorporation into protein via expanded genetic code | Artificial metalloenzymes | nih.gov |

| 2-Aminoquinoline | Not specified | Designed as arginine isosteres | nNOS inhibitors for neurodegenerative disorders | acs.org |

Hybridization with Other Heterocyclic Systems (e.g., Triazoles) via Click Chemistry

Hybridizing the quinoline scaffold with other heterocyclic systems is a popular strategy for drug discovery. The 1,2,3-triazole ring is a particularly attractive partner due to its favorable chemical properties and its straightforward synthesis via "click chemistry." nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgresearchgate.net

The synthesis of a quinoline-triazole hybrid typically begins with the modification of the quinoline core to introduce either an azide (B81097) or an alkyne functional group. For instance, an O-alkynylquinoline derivative can be prepared via the reaction of a hydroxyquinoline with propargyl bromide. beilstein-journals.org This intermediate is then reacted with a corresponding aryl azide in the presence of a copper catalyst (e.g., Cu(II), Cu(I), or Cu(0)) to "click" the two fragments together, forming the stable triazole-linked hybrid molecule. beilstein-journals.org This methodology has been successfully used to synthesize a variety of novel quinoline-triazole hybrids. nih.gov

Table 4: Synthesis of Quinoline-Triazole Hybrids via Click Chemistry

| Quinoline Precursor | Second Heterocycle Precursor | Catalyst | Key Reaction | Product | Reference |

| O-Alkynylquinoline derivative | Aryl azide | Cu(OAc)₂, Cu(I), or Cu(0) | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole-quinoline hybrid | beilstein-journals.org |

| 8-Quinolinesulfonamide with alkyne group | Azide-functionalized quinoline | Copper catalyst | CuAAC | 8-Quinolinesulfonamide-triazole-quinoline hybrid | nih.gov |

| Chloroquinoline with alkyne group | Benzyl azides | Not specified | CuAAC | 1,2,3-triazole-based polyaromatic chloroquinoline | nih.gov |

Formation of Metal Complexes with Fluoroquinoline Ligands

Fluoroquinolones are well-known for their ability to form stable complexes with a wide range of metal ions. nih.govresearchgate.netresearchgate.net This chelating ability stems from the presence of a carboxylic acid group at the 3-position and a carbonyl oxygen at the 4-position, which together form a bidentate binding site for metal ions. nih.gov Although 4-chloro-6-fluoro-7-methoxyquinoline lacks the 3-carboxylic acid group typical of fluoroquinolone antibiotics, the quinoline scaffold itself, with its nitrogen and oxygen heteroatoms, can still act as an effective ligand for metal coordination. nih.gov

The complexation of fluoroquinolones with transition metals like Cu(II), Zn(II), Mn(II), Co(II), and Ni(II) has been extensively studied. nih.govmdpi.com These interactions can lead to the formation of binary complexes (metal:ligand ratio of 1:1 or 1:2) or ternary complexes where another ligand, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, is also coordinated to the metal center. nih.govmdpi.com Ternary complexes often exhibit enhanced stability due to factors like stacking interactions and π-back bonding. nih.gov The formation of these metalloantibiotics is a strategy being explored to overcome bacterial resistance and potentially enhance the pharmacological behavior of the parent quinolone. nih.gov

Table 5: Examples of Metal Complexes with Fluoroquinoline Ligands

| Metal Ion | Quinolone Ligand | Co-ligand | Coordination Sites on Quinolone | Reference |

| Cu(II), Zn(II), etc. | Fleroxacin | None or 1,10-phenanthroline, 2,2'-bipyridine | Pyridone oxygen and carboxylate oxygen | mdpi.com |

| Divalent cations (Mg²⁺, Cu²⁺, Zn²⁺) | General Quinolones | Not applicable | Carbonyl and carboxyl groups | nih.gov |

| Vanadium | Not specified | Not applicable | Not specified | researchgate.net |

| Ga(III) | Fleroxacin | None | Not specified | mdpi.com |

Structure Activity Relationship Sar Studies of 4 Chloro 6 Fluoro 7 Methoxyquinoline Analogues

Impact of Substituent Positions on Biological Activity and Selectivity

The specific placement of functional groups on the 4-Chloro-6-fluoro-7-methoxyquinoline core is a key determinant of its interaction with biological targets, influencing its activity and selectivity.

Generally, increasing the halogenation of a molecule enhances its lipophilicity. nih.gov This increased lipophilicity can lead to a greater affinity for cell membranes, allowing the compound to more easily penetrate the hydrophobic core of the lipid bilayer. nih.gov However, the effect on the rate of transmembrane movement is not always straightforward. Studies on lipophilic ions have shown that while methylation of a cation can accelerate its penetration through a lipid membrane, halogenation can surprisingly slow it down. nih.govresearchgate.net This suggests a complex interplay between the size, electronegativity of the halogen, and its interaction with the membrane environment. nih.gov For instance, in a series of styrylquinolines, the substitution of a fluorine atom with a chlorine atom resulted in an enhanced antiplasmodial activity, which may be linked to altered membrane interaction dynamics. nih.gov

Table 1: Effect of Halogenation on Physicochemical and Biological Properties

| Substituent Change | Impact on Lipophilicity | Impact on Membrane Permeation Rate | Observed Biological Consequence | Reference |

|---|---|---|---|---|

| Addition of Halogen | Increases | Can decrease for cations | Altered membrane affinity and fluidity | nih.gov, researchgate.net, nih.gov |

| Replacement of F with Cl | Increases | Variable | Enhanced antiplasmodial activity | nih.gov |

The methoxy (B1213986) group (-OCH₃) at the C-7 position is a critical modulator of the pharmacological profile of quinoline (B57606) derivatives. This group can influence the molecule's electronic properties, solubility, and its ability to form hydrogen bonds, thereby affecting how it interacts with target proteins. The presence of methoxy groups on the quinoline ring has been associated with a range of biological activities, including potent anticancer effects. nih.gov For example, quinoline derivatives bearing methoxy groups have been developed as potent inhibitors of key signaling pathways like PI3K/mTOR, which are crucial in cancer progression. nih.gov The specific compound 4-Chloro-6,7-dimethoxyquinoline, a close analogue, has been synthesized and studied for its biological potential, underscoring the importance of methoxy substituents in this region of the scaffold. researchgate.netnih.gov

Conformational Analysis and Molecular Interactions Affecting Activity

The three-dimensional shape (conformation) of a molecule and the non-covalent interactions it can form are just as important as its chemical composition in determining its biological activity.

Intramolecular interactions, such as weak hydrogen bonds, can have a profound impact on the preferred conformation of a molecule, which in turn affects its ability to bind to a receptor. In the case of chloro-substituted quinolines, intramolecular C-H···Cl hydrogen bonds have been observed. researchgate.netmdpi.com For example, in the crystal structure of 4-Chloro-6,7-dimethoxyquinoline, an intramolecular C-H···Cl interaction is present, which contributes to the near-planar conformation of the molecule. researchgate.net These types of interactions, though weak, can create quasi-rings that stabilize the molecular structure and influence how the molecules pack together in a crystal lattice. mdpi.comyoutube.com The presence and nature of these intramolecular forces can lock the molecule into a specific conformation that is either favorable or unfavorable for binding to a biological target. nih.govmdpi.com

The electronic and steric properties of the substituents on the quinoline ring are fundamental to its interaction with biological targets like receptors and enzymes. The electronic effect refers to the way substituents donate or withdraw electron density, which can influence the pKa of the molecule and its ability to participate in electrostatic interactions or hydrogen bonding. nus.edu.sg Steric effects relate to the size and shape of the substituents, which determine how well the molecule can fit into a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to model these effects. For a series of quinoline-based anticancer agents, a CoMFA model revealed that both steric and electrostatic fields significantly contribute to the binding affinity, with contributions of 51.5% and 48.5%, respectively. nih.gov This indicates that a delicate balance of size, shape, and charge distribution is required for optimal activity. nih.gov Electron-withdrawing groups, like the halogens in 4-Chloro-6-fluoro-7-methoxyquinoline, and electron-donating groups, like the methoxy group, critically modulate the electronic landscape of the molecule, directly impacting its ability to inhibit enzymes or bind to receptors. nih.govtandfonline.com

Table 2: Contribution of Steric and Electrostatic Fields to Quinoline Activity (CoMFA Model)

| Field Type | Contribution to Binding Affinity | Implication for Drug Design | Reference |

|---|---|---|---|

| Steric | 51.5% | The size and shape of substituents are critical for fitting into the target's binding site. | nih.gov |

| Electrostatic | 48.5% | The distribution of charge across the molecule is crucial for interactions like hydrogen bonding and electrostatic attraction. | nih.gov |

Biological Targets and Mechanistic Insights of 4 Chloro 6 Fluoro 7 Methoxyquinoline Derivatives in Vitro Focus

Inhibition of Nucleic Acid Synthesis and Repair Enzymes

Derivatives of 4-Chloro-6-fluoro-7-methoxyquinoline have demonstrated significant inhibitory effects on enzymes essential for the synthesis and repair of nucleic acids. These interactions are a cornerstone of their biological activity, particularly their antibacterial and potential anticancer properties.

The primary antibacterial mechanism of quinoline (B57606) derivatives, especially fluoroquinolones, involves the targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. nih.gov DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. nih.gov

Derivatives of 4-Chloro-6-fluoro-7-methoxyquinoline interact with these enzymes to form a stable ternary complex with the DNA. oup.com This complex traps a reaction intermediate where the DNA is cleaved, and the topoisomerase subunits are covalently bound to the broken DNA ends. researchgate.netpnas.org This stabilization of the cleaved complex effectively blocks the movement of the DNA replication fork, thereby inhibiting DNA synthesis and leading to bacterial cell death. researchgate.netpnas.org The potency against either DNA gyrase or topoisomerase IV can vary, with some older quinolones showing greater activity against gyrase in gram-negative bacteria and topoisomerase IV in gram-positive bacteria. oup.com However, newer derivatives often exhibit more balanced activity against both enzymes. oup.com

| Enzyme Target | Function | Mechanism of Inhibition by Quinoline Derivatives |

| Bacterial DNA Gyrase | Introduces negative supercoils into DNA. nih.gov | Stabilization of the enzyme-DNA cleavage complex, preventing DNA re-ligation. nih.gov |

| Bacterial Topoisomerase IV | Decatenates daughter chromosomes after replication. nih.gov | Trapping of the enzyme-DNA complex, leading to stalled replication forks. nih.govpnas.org |

While the primary mechanism involves targeting topoisomerase enzymes, the ultimate effect is the impairment of DNA synthesis. The formation of the ternary drug-enzyme-DNA complex physically obstructs the progression of the replication machinery. researchgate.net Some quinoline derivatives have also been suggested to directly interact with DNA through intercalation, which can further contribute to the disruption of DNA processes. researchgate.net This dual action of enzyme poisoning and potential direct DNA interaction leads to the generation of double-strand DNA breaks, which are highly lethal to the bacterial cell. nih.govnih.gov The release of these broken DNA fragments is correlated with cell death. researchgate.net

In addition to their antibacterial targets, quinoline derivatives have been investigated for their activity against mammalian topoisomerase II, a key target for anticancer agents. researchgate.netarabjchem.org Human topoisomerase II enzymes (isoforms α and β) are functionally similar to their bacterial counterparts, managing DNA topology to facilitate replication and transcription. mdpi.comnih.gov The inhibition of human topoisomerase II by certain quinoline derivatives can lead to the accumulation of DNA double-strand breaks in cancer cells, triggering apoptosis. mdpi.com This mechanism is a well-established strategy in cancer chemotherapy, and the quinoline scaffold is being explored for the development of new topoisomerase II inhibitors. arabjchem.orgnih.gov For instance, some acridine-thiosemicarbazone derivatives, which contain a quinoline-like acridine core, have shown interesting inhibition of topoisomerase IIα. nih.gov

Modulation of Cellular Processes (In Vitro)

Beyond the direct inhibition of nucleic acid synthesis, derivatives of 4-Chloro-6-fluoro-7-methoxyquinoline can modulate other critical cellular pathways, contributing to their broader biological activity profile, including potential anticancer effects.

The quinoline scaffold is a recognized pharmacophore in the design of protein kinase inhibitors. nih.govresearchgate.net Kinases are pivotal in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Derivatives of quinoline have been shown to inhibit a range of protein kinases, including:

VEGFR2 and VEGFR3: Vascular endothelial growth factor receptors are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Quinoline derivatives have been developed as potent inhibitors of VEGFR-2 and VEGFR-3, thereby blocking the signaling cascade that promotes angiogenesis. mdpi.com

c-Met: The c-Met receptor tyrosine kinase is implicated in tumor cell proliferation, survival, and invasion. Overexpression or mutation of c-Met is associated with poor prognosis in several cancers. Certain 4-phenoxyquinoline derivatives have demonstrated significant inhibitory activity against c-Met. mdpi.comnih.gov

PDK1 and ERK: While specific data on 4-Chloro-6-fluoro-7-methoxyquinoline derivatives targeting PDK1 (Phosphoinositide-dependent kinase-1) and ERK (Extracellular signal-regulated kinase) is limited, the broader class of quinoline compounds has been reported to interfere with various signaling pathways that involve these kinases. researchgate.net These kinases are central components of pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.

| Kinase Target | Cellular Function | Therapeutic Implication of Inhibition |

| VEGFR2, VEGFR3 | Angiogenesis, lymphangiogenesis. nih.gov | Anti-angiogenic, inhibition of tumor growth and metastasis. mdpi.com |

| c-Met | Cell proliferation, survival, invasion. mdpi.com | Inhibition of tumor growth and metastasis. nih.gov |

| PDK1 | Component of PI3K/Akt signaling pathway. | Modulation of cell survival and proliferation. |

| ERK | Component of MAPK signaling pathway. | Inhibition of cell proliferation and survival. |

Microtubules are dynamic polymers of tubulin protein that are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance. mdpi.com Disruption of tubulin polymerization is a validated anticancer strategy. researchgate.net Several quinoline derivatives have been identified as microtubule-targeting agents that inhibit tubulin polymerization, often by binding to the colchicine binding site on tubulin. nih.govnih.gov This inhibition of tubulin assembly leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov The development of quinoline-based compounds as tubulin polymerization inhibitors represents a promising avenue for cancer therapy. arabjchem.orgekb.eg

Modulation of Nuclear Receptor Responsiveness and Inflammatory Signals

Derivatives of the quinoline scaffold have been shown to modulate inflammatory responses, a crucial aspect of many disease pathologies. Research indicates that certain quinoline compounds can influence key inflammatory pathways. For instance, some derivatives have been observed to reduce the generation of nitric oxide and interfere with the DNA binding of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. This modulation can lead to a decreased release of inflammatory mediators such as TNF-α. The anti-inflammatory effects of the broader quinoline class are often linked to the downregulation of signaling pathways like MAPK, which are integral to the inflammatory process. While direct studies on 4-Chloro-6-fluoro-7-methoxyquinoline's interaction with specific nuclear receptors are not extensively detailed in the available literature, the established anti-inflammatory properties of the quinoline core structure suggest a potential for such interactions.

In Vitro Antiproliferative and Cytotoxic Activities

Efficacy against Various Human Cancer Cell Lines (e.g., H-460, HT-29, HepG2, SGC-7901, HeLa, MDA-MB-231, MIA PaCa, IMR32)

Derivatives of 4-Chloro-6-fluoro-7-methoxyquinoline have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. The efficacy of these compounds is often attributed to substitutions at various positions on the quinoline ring.

Pharmacological results for 2-substituted-4-amino-6-halogenquinolines indicated that compounds with 2-arylvinyl substituents exhibited good to excellent antiproliferative activity. One notable derivative, (E)-N1-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine, showed potent activity against several cancer cell lines, with IC50 values of 0.03 µM against H-460 (lung), 0.55 µM against HT-29 (colon), 0.33 µM against HepG2 (liver), and 1.24 µM against SGC-7901 (stomach) arabjchem.org.

Furthermore, various 4-anilino-quinoline amide derivatives have been evaluated for their in vitro cytotoxic activity. One such compound displayed high potency against the HepG2 cell line with an IC50 value of 2.09 µg/mL asianpubs.org. Other studies have reported on quinoline derivatives showing cytotoxic activity against HeLa and MDA-MB-231 cell lines semanticscholar.orgnih.gov. For instance, one study found that the derivative MC-5-2 exhibited the highest cytotoxicity on MDA-MB-231 breast cancer cells nih.gov. While the cytotoxic effects of some cyclopenta[b]quinoline derivatives on HeLa cells were found to be weak, it highlights the ongoing exploration of this chemical scaffold for anticancer properties brieflands.com.

Below is a table summarizing the in vitro antiproliferative activity of selected quinoline derivatives against various human cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC50 Value |

| 2-Substituted-4-amino-6-halogenquinoline | H-460 | Lung | 0.03 µM arabjchem.org |

| 2-Substituted-4-amino-6-halogenquinoline | HT-29 | Colon | 0.55 µM arabjchem.org |

| 2-Substituted-4-amino-6-halogenquinoline | HepG2 | Liver | 0.33 µM arabjchem.org |

| 7-Chloro-4-anilino-quinoline Amide Derivative | HepG2 | Liver | 2.09 µg/mL asianpubs.org |

| 2-Substituted-4-amino-6-halogenquinoline | SGC-7901 | Stomach | 1.24 µM arabjchem.org |

| Quinoline Derivative | HeLa | Cervical | 0.60 µM semanticscholar.org |

| 5,7-dibromo-8-hydroxyquinoline (MC-5-2) | MDA-MB-231 | Breast | Lowest IC50 value of group tested nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Cells

The cytotoxic effects of quinoline derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle in cancer cells. Research has shown that these compounds can trigger apoptosis through both mitochondrial-dependent (intrinsic) and receptor-mediated (extrinsic) pathways.

Mechanistic studies reveal that some fluoro- and methoxy-substituted derivatives can cause cell cycle arrest at the S-G2/M or G0/G1 phases. This disruption prevents cancer cells from proceeding through their normal division cycle. The arrest is often followed by the activation of caspases, which are key enzymes in the apoptotic cascade. Specifically, the activation of caspase-3 has been noted, which subsequently leads to the cleavage of cellular proteins and the execution of apoptosis. This process is a hallmark of the efficacy of these compounds in targeting cancer cells.

In Vitro Antimicrobial and Antitubercular Activities

Spectrum of Activity against Gram-Positive and Gram-Negative Bacterial Strains

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. Derivatives of 4-Chloro-6-fluoro-7-methoxyquinoline have been investigated for their activity against a broad spectrum of bacteria.

These compounds have shown inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Klebsiella. The introduction of a fluorine atom at the C6 position and various substituents at the C7 position of the quinoline ring are known to be crucial for enhancing the antibacterial spectrum and potency. For example, certain 7-methoxyquinoline derivatives bearing a sulfonamide moiety have demonstrated notable effects against E. coli, with Minimum Inhibitory Concentrations (MIC) as low as 7.812 µg/mL brieflands.com. The mechanism of action for quinolone antibiotics typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

The following table presents representative MIC values for various quinoline derivatives against selected bacterial strains.

| Compound Class | Bacterial Strain | Gram Stain | MIC Value |

| 7-Methoxyquinoline Sulfonamide Derivative | Escherichia coli | Gram-Negative | 7.812 µg/mL brieflands.com |

| Quinoline Benzodioxole Derivative | Escherichia coli | Gram-Negative | 3.125 µg/mL |

| Quinoline Benzodioxole Derivative | Staphylococcus aureus | Gram-Positive | 3.125 µg/mL |

| Quinoline-3-carbonitrile Derivative | Escherichia coli | Gram-Negative | 4 µg/mL brieflands.com |

Activity against Mycobacterium tuberculosis H37Rv Strain

Tuberculosis remains a significant global health challenge, and the search for new antitubercular agents is critical. Derivatives based on the quinoline structure have shown promising activity against Mycobacterium tuberculosis, including the reference strain H37Rv.

Research into various quinoline-based compounds has yielded potent antitubercular agents. For instance, a series of 4-alkoxyquinolines demonstrated excellent antimycobacterial activities, with MIC values against the H37Rv strain ranging from 12.32 µM down to 0.03 µM. Some of these compounds exhibited potency comparable to or greater than first-line tuberculosis drugs. The specific structural modifications, such as the nature of the alkoxy group and substitutions on other parts of the quinoline ring, play a significant role in determining the level of activity.

The table below summarizes the in vitro antitubercular activity of selected quinoline derivatives against the M. tuberculosis H37Rv strain.

| Compound Class | MIC Value (µM) | MIC Value (µg/mL) |

| 4-Alkoxyquinoline Derivative (8n) | 0.03 | - |

| 4-Alkoxyquinoline Derivative (8i) | 0.06 | - |

| 4-Alkoxyquinoline Derivative (8h) | 0.24 | - |

| 4-Alkoxyquinoline Derivative (8l) | 1.55 | - |

| 4-Methyl-7-amido Coumarin Derivative | - | 0.625 |

| 4-Methyl-7-alkynyl Coumarin Derivative | - | 0.625 |

| Dihydroquinazolinone Derivative | - | 2.0 |

Other Reported Biological Activities (In Vitro)

Derivatives of the quinoline core structure are recognized for a wide array of pharmacological effects. In vitro studies have highlighted their potential in several therapeutic areas, focusing on their interactions with key biological targets.

Anti-inflammatory Effects

Quinoline derivatives have been investigated for their ability to modulate inflammatory pathways. The anti-inflammatory actions of quinoline and its related structures, such as quinazoline, are well-established in the literature. nih.gov Hybrid molecules combining quinoline with other pharmacophores, like thiazolidinedione, have been synthesized to enhance this activity. nih.gov

In vitro evaluations often utilize models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess the impact on pro-inflammatory mediators. nih.gov Studies on various quinoline and quinazoline derivatives have demonstrated a significant, dose-dependent reduction in the production of key cytokines involved in the inflammatory cascade, including Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov For instance, certain thiazolidinedione-quinoline hybrids, namely LPSF/ZKD2 and LPSF/ZKD7, were found to significantly decrease the concentrations of IFN-γ and TNF-α. nih.gov Another derivative, LPSF/ZKD4, effectively reduced IL-6 expression at a concentration of 50 μM. nih.gov Similarly, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives showed promising anti-inflammatory potential, with one compound in particular exhibiting an IC50 value of 1.772 µg/ml. derpharmachemica.comresearchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Selected Quinoline and Quinazoline Derivatives

Compound Assay/Model Target/Mediator Observed Effect Reference LPSF/ZKD2 ELISA IFN-γ, TNF-α Significant, dose-dependent decrease researchgate.net LPSF/ZKD7 ELISA IFN-γ, TNF-α Significant, dose-dependent decrease researchgate.net LPSF/ZKD4 ELISA IL-6 Significant reduction at 50 μM researchgate.net Compound 4 (2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivative) Protein denaturation method Inflammation IC50: 1.772 µg/ml [2, 6]

Antiviral Properties

The quinoline scaffold is a core component of several molecules with demonstrated antiviral activity against a range of viruses. Research has extended to structurally similar compounds like quinoxalines, which have also been identified as promising antiviral agents. nih.gov

A study focusing on new 6-chloro-7-fluoroquinoxaline derivatives found that compounds with bulky substituents at positions 2 and 3 exhibited notable antiviral activity. nih.gov Specifically, two such derivatives showed enhanced performance without any associated cytotoxicity in VERO cells. nih.gov Another investigation into quinoxaline derivatives identified a compound with reverse transcriptase inhibition comparable to the commercial drug nevirapine at a 10 µM concentration, highlighting its potential against HIV. nih.gov

Table 2: In Vitro Antiviral Activity of Selected Quinoxaline Derivatives

Compound Class Specific Derivative Virus/Target Key Finding Reference 6-chloro-7-fluoroquinoxaline Derivative with bulky substituents at positions 2 and 3 General Antiviral Exhibited good activity with no cytotoxicity on VERO cells nih.gov Quinoxaline Compound 19 (from study) HIV Reverse Transcriptase 91% inhibition at 10 µM, comparable to Nevirapine nih.gov

Anti-lipase Potential

The inhibition of pancreatic lipase is a key strategy in the development of anti-obesity therapeutics. nih.gov While direct studies on 4-Chloro-6-fluoro-7-methoxyquinoline derivatives are not prominent in the provided research, related heterocyclic structures have been evaluated for this activity. For example, a study on flavonoid derivatives identified a compound, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one (F01), which displayed the highest potency among the tested series with an IC50 value of 17.68 ± 1.43 µM. nih.gov This compound was found to act through a competitive inhibition mechanism. nih.gov Although not a quinoline, this finding indicates the potential for heterocyclic compounds with methoxy (B1213986) groups to interact with pancreatic lipase.

Table 3: In Vitro Anti-lipase Activity of a Selected Flavonoid Derivative

Compound Enzyme Inhibition Type IC50 Value Reference 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one (F01) Pancreatic Lipase Competitive 17.68 ± 1.43 µM nih.gov

NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are crucial for excitatory neurotransmission in the central nervous system, and their antagonists have therapeutic potential in various neurological disorders. nih.govnih.gov While research specifically targeting 4-Chloro-6-fluoro-7-methoxyquinoline derivatives as NMDA receptor antagonists is limited in the available sources, studies on structurally related compounds provide valuable insights.

Competitive antagonists can target either the GluN1 or GluN2 subunits of the NMDA receptor. nih.gov For example, D-(−)-2-Amino-5-phosphonopentanoic acid (d-AP5) is a known antagonist that targets the GluN2 subunit. nih.gov Non-competitive antagonists, also known as channel blockers, bind to the phencyclidine (PCP) site within the receptor's ion channel. nih.gov This class includes drugs like ketamine and memantine. nih.govdrugbank.com The development of NMDA receptor antagonists has often been hampered by undesirable side effects, which has led to the failure of many candidates in clinical trials. nih.gov

Table 4: Examples of NMDA Receptor Antagonists

Compound Antagonist Type Binding Site/Subunit Reference d-AP5 (D-(−)-2-Amino-5-phosphonopentanoic acid) Competitive GluN2 Subunit nih.gov Ketamine Non-competitive (Channel Blocker) PCP site in the ion channel [3, 9] Memantine Non-competitive (Channel Blocker) PCP site in the ion channel drugbank.com Ifenprodil Non-competitive GluN2B Subunit drugbank.com

Advanced Analytical Techniques for Characterization and Quantification of 4 Chloro 6 Fluoro 7 Methoxyquinoline and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of "4-Chloro-6-fluoro-7-methoxyquinoline".

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For "4-Chloro-6-fluoro-7-methoxyquinoline," the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

Based on the analysis of related quinoline (B57606) derivatives, such as "4-Chloro-6,7-dimethoxyquinoline" nih.govresearchgate.net, the expected chemical shifts (δ) for the protons of "4-Chloro-6-fluoro-7-methoxyquinoline" in a solvent like DMSO-d₆ would be in the aromatic region (typically δ 7.0-9.0 ppm) and a singlet for the methoxy group protons (around δ 4.0 ppm). The fluorine atom at the C6 position would likely influence the chemical shifts and coupling constants of the adjacent aromatic protons.

Expected ¹H NMR Data for 4-Chloro-6-fluoro-7-methoxyquinoline:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | ~8.6 | d | ~5.0 |

| H3 | ~7.5 | d | ~5.0 |

| H5 | ~7.4 | s | - |

| H8 | ~7.3 | s | - |

| OCH₃ | ~4.0 | s | - |

Note: This is a predicted table based on analogous compounds. Actual experimental values may vary.

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of "4-Chloro-6-fluoro-7-methoxyquinoline," as well as for gaining structural insights through fragmentation analysis. The compound has a molecular formula of C₁₀H₇ClFNO and a monoisotopic mass of approximately 211.0200 Da uni.lu.

Electrospray Ionization (ESI-MS) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 212.0273 uni.lu.

High-Resolution Mass Spectrometry (HR-MS) would provide the exact mass, confirming the elemental composition.

Electron Ionization (EI) would lead to fragmentation, providing clues about the molecule's structure. Common fragmentation pathways for halogenated quinolines involve the loss of the halogen atom, the methoxy group, or other small neutral molecules.

Chemical Ionization (CI) , being a softer ionization technique, would result in less fragmentation and a more prominent molecular ion peak compared to EI.

Predicted Mass Spectrometry Data for 4-Chloro-6-fluoro-7-methoxyquinoline:

| Ion | m/z (Predicted) |

| [M]⁺ | 211.0195 |

| [M+H]⁺ | 212.0273 |

| [M+Na]⁺ | 234.0092 |

Data sourced from predicted values uni.lu.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "4-Chloro-6-fluoro-7-methoxyquinoline" would be expected to show characteristic absorption bands for:

C-Cl stretching vibrations (typically in the 800-600 cm⁻¹ region).

C-F stretching vibrations (around 1200-1000 cm⁻¹).

C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1050 cm⁻¹).

Aromatic C=C and C=N stretching vibrations (in the 1600-1400 cm⁻¹ region).

Aromatic C-H stretching vibrations (above 3000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Quinoline and its derivatives typically exhibit strong UV absorption due to their aromatic system. For a related compound, "4-amino-2-chloro-6,7-dimethoxyquinazoline," a sharp cut-off was observed at 237 nm researchgate.net. The UV-Vis spectrum of "4-Chloro-6-fluoro-7-methoxyquinoline" is expected to show absorption maxima characteristic of the quinoline chromophore, influenced by the substituents.

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of "4-Chloro-6-fluoro-7-methoxyquinoline."

HPLC and UPLC are the primary methods for assessing the purity of "4-Chloro-6-fluoro-7-methoxyquinoline" and for its quantification. Reversed-phase chromatography is commonly employed for the separation of quinoline derivatives.

A typical HPLC method for a related compound, "4-Chloro-6,7-dimethoxyquinoline," utilized a reversed-phase C18 analytical column to determine its 99% purity nih.govresearchgate.net. For "4-Chloro-6-fluoro-7-methoxyquinoline," a similar approach would be effective. The choice of mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, would be optimized to achieve good separation and peak shape. UPLC, with its smaller particle size columns, would offer faster analysis times and higher resolution.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This technique is invaluable for the analysis of "4-Chloro-6-fluoro-7-methoxyquinoline" in complex mixtures, allowing for its unambiguous identification and quantification.

Following separation by HPLC or UPLC, the eluent is introduced into the mass spectrometer. ESI is a common ionization source for LC-MS analysis of quinoline derivatives. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to specifically detect the molecular ion of the target compound, which enhances sensitivity and selectivity. For a related derivative, "4-Chloro-7-methoxyquinoline-6-carboxamide", LC-MS data is available bldpharm.com.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the quintessential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity, stereochemistry, and conformation in the solid state. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically reconstructed into a detailed electron density map and, subsequently, a model of the molecular structure.

While specific crystallographic data for 4-Chloro-6-fluoro-7-methoxyquinoline is not publicly available, analysis of closely related quinoline derivatives provides significant insight into the expected structural features. For instance, the crystal structure of 4-Chloro-6,7-dimethoxyquinoline, an analog where the 6-fluoro substituent is replaced by a methoxy group, has been determined. nih.govresearchgate.net The study revealed that the quinoline ring system is nearly planar. researchgate.net This planarity is a common feature of the fused aromatic ring system in quinolines.

In the case of 4-Chloro-6-fluoro-7-methoxyquinoline, the quinoline core is expected to be similarly planar. The analysis would focus on key structural parameters such as bond lengths, bond angles, and torsion angles, particularly those involving the chloro, fluoro, and methoxy substituents. Conformational analysis would assess the orientation of the methoxy group relative to the quinoline ring. Due to potential steric hindrance and electronic interactions, the methyl group of the methoxy substituent may lie in the plane of the quinoline ring or be oriented out-of-plane. Intermolecular interactions, such as π–π stacking of the aromatic rings or weak hydrogen bonds, would also be identified, as they are crucial for understanding the crystal packing arrangement. mdpi.com

A representative set of crystallographic data from the analog 4-Chloro-6,7-dimethoxyquinoline is presented below to illustrate the type of information obtained from an X-ray diffraction study. nih.govresearchgate.net

Interactive Table 1: Representative Crystallographic Data for an Analogous Chloro-Quinoline Compound (4-Chloro-6,7-dimethoxyquinoline)

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₀ClNO₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.5530 (17) | nih.gov |

| b (Å) | 4.6499 (7) | nih.gov |

| c (Å) | 18.274 (3) | nih.gov |

| β (°) | 105.786 (2) | nih.gov |

| Volume (ų) | 1026.4 (3) | nih.gov |

| Z (Molecules per unit cell) | 4 | nih.gov |

| Planarity | Quinoline ring system is almost planar | researchgate.net |

Note: This data is for the analog 4-Chloro-6,7-dimethoxyquinoline and is presented for illustrative purposes.

Elemental Analysis (CHN) for Empirical Formula Confirmation

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. rsc.org This method provides a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its proposed molecular formula. ubc.ca The technique works by the high-temperature dynamic flash combustion of a small, precisely weighed amount of the sample, which converts the elements into simple gases (CO₂, H₂O, and N₂). rsc.org These gases are then separated and quantified by a detector.

For 4-Chloro-6-fluoro-7-methoxyquinoline, the molecular formula is C₁₀H₇ClFNO. uni.lubiosynth.com Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample is expected to yield results that are in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the empirical formula and lending strong support to the compound's identity and purity. ubc.ca

Interactive Table 2: Theoretical vs. Experimental Elemental Composition for C₁₀H₇ClFNO

| Element | Theoretical Mass % | Expected Experimental Range (%) |

| Carbon (C) | 56.75 | 56.35 - 57.15 |

| Hydrogen (H) | 3.33 | 2.93 - 3.73 |

| Nitrogen (N) | 6.62 | 6.22 - 7.02 |

Note: "Expected Experimental Range" is based on a typical instrumental accuracy of ±0.4% absolute.

Any significant deviation from these values would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. It allows a chemist to qualitatively track the consumption of starting materials and the formation of products over time. In the synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline, which may involve steps such as chlorination of a corresponding 4-hydroxyquinoline (B1666331) precursor, TLC is used to determine the optimal reaction time and to check for the presence of intermediates or byproducts. google.com

The technique involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass or plastic coated with a thin layer of an adsorbent, typically silica gel). The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase or eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. reddit.com

Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds have a stronger interaction with the polar silica gel and travel shorter distances, giving a lower Rƒ value. libretexts.org By spotting the starting material, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on the same plate, one can visually assess the reaction's progress. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Interactive Table 3: Representative TLC Data for Monitoring a Hypothetical Synthesis Step

| Species | Rƒ Value | Observations |

| Starting Material | 0.25 | Spot intensity decreases as the reaction progresses. |

| Product | 0.60 | A new spot appears and its intensity increases over time. |

| Reaction Mixture (t=0) | 0.25 | Only the starting material spot is visible. |

| Reaction Mixture (t=x) | 0.25, 0.60 | Both starting material and product spots are visible, indicating an incomplete reaction. |

| Reaction Mixture (t=final) | 0.60 | The starting material spot has completely disappeared, indicating reaction completion. |

Note: The Rƒ values are hypothetical and depend on the specific stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) used.

Visualization of the spots is typically achieved under UV light if the compounds are UV-active, or by staining with a chemical agent like iodine or potassium permanganate. libretexts.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-fluoro-7-methoxyquinoline, and how can reaction conditions be adjusted to improve yield?

- Methodology : The synthesis typically involves halogenation and methoxylation of quinoline precursors. For example, phosphorus oxychloride (POCl₃) is commonly used for chlorination under reflux conditions, while fluorination may require specialized agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Reaction optimization includes controlling temperature (e.g., 60–110°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios. Post-reaction purification via column chromatography (petroleum ether:EtOAc) or recrystallization enhances purity .

Q. How can the purity and structural integrity of 4-Chloro-6-fluoro-7-methoxyquinoline be validated?

- Methodology : Use a combination of analytical techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., δ 8.57 ppm for quinoline protons in DMSO-d₆) .

- HPLC : Assess purity (>99%) with reversed-phase C18 columns and UV detection.

- Mass spectrometry (ESI) : Verify molecular weight (e.g., m/z 225.6 [M+H]⁺).

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H⋯Cl bonding) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodology :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM). Methoxy and halogen groups reduce aqueous solubility but enhance lipid bilayer penetration.

- Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Fluorine’s electronegativity improves thermal stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the substitution pattern (Cl, F, OCH₃) affect biological activity in antimicrobial or anticancer assays?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-Chloro-8-fluoro-2-methylquinoline vs. 6-fluoro derivatives) in bacterial DNA gyrase inhibition assays. Fluorine at position 6 enhances steric hindrance, while methoxy at position 7 modulates electron density .

- Cellular assays : Evaluate IC₅₀ values in cancer cell lines (e.g., thyroid carcinoma) using MTT assays. Synergy studies with cisplatin or kinase inhibitors (e.g., lenvatinib) require dose-matrix designs to calculate combination indices (CI) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, Teresa Di Desidero et al. observed variable efficacy in thyroid cancer models due to differential PrP(Sc) expression .

- Control standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial studies) and replicate experiments under identical conditions.

Q. What strategies are effective for functionalizing 4-Chloro-6-fluoro-7-methoxyquinoline to create novel derivatives?

- Methodology :

- Nucleophilic substitution : Replace chlorine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 6-chloro-2-fluoro-3-methoxyphenylboronic acid) to introduce aryl groups at position 4 .

- Reductive amination : Introduce piperazine or morpholine moieties to enhance CNS permeability .

Experimental Design Considerations

Q. How to design a robust protocol for evaluating pharmacokinetic properties?

- Methodology :

- In vitro ADME : Use Caco-2 cell monolayers for permeability assays. Fluorine’s electronegativity may reduce CYP450 metabolism, prolonging half-life.

- In vivo studies : Administer via IV/oral routes in rodent models, with LC-MS/MS quantification in plasma. Monitor metabolites (e.g., demethylated or hydroxylated derivatives) .

Q. What computational tools predict the reactivity of 4-Chloro-6-fluoro-7-methoxyquinoline in synthetic pathways?

- Methodology :

- Retrosynthesis software : Tools like Pistachio or Reaxys propose routes based on reaction databases.

- DFT calculations : Model transition states for halogen displacement reactions. The fluorine atom’s strong C–F bond necessitates higher activation energies compared to chlorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.